8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, including the formation of the piperazine ring and the attachment of the chlorophenyl and purine groups. Common synthetic routes may include:
Formation of Piperazine Ring: This can be achieved through cyclization reactions involving diamines and sulfonium salts.
Attachment of Chlorophenyl Group: This step often involves nucleophilic substitution reactions where a chlorophenyl group is introduced to the piperazine ring.
Formation of Purine Derivative: The purine derivative can be synthesized through various methods, including cyclization reactions and subsequent functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Processing: Where reactions are carried out in large reactors with controlled temperature and pressure.
Continuous Flow Synthesis: A more modern approach that allows for continuous production and better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Scientific Research Applications
8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a serotonergic antagonist.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as serotonin receptors. As a serotonergic antagonist, it binds to serotonin receptors without activating them, thereby blocking the actions of serotonin . This can modulate various physiological processes, including mood, cognition, and perception.
Comparison with Similar Compounds
Similar Compounds
3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol: A selective h5-HT1D antagonist with similar structural features.
2-{3-[4-(4-chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride: Another compound with a piperazine ring and chlorophenyl group.
Uniqueness
8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its purine derivative structure sets it apart from other piperazine-based compounds, providing unique opportunities for research and development.
Properties
IUPAC Name |
8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN6O2/c1-14(2)7-8-28-17-18(25(3)21(30)24-19(17)29)23-20(28)27-11-9-26(10-12-27)16-6-4-5-15(22)13-16/h4-6,13-14H,7-12H2,1-3H3,(H,24,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOWLCPLIAQZBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1N3CCN(CC3)C4=CC(=CC=C4)Cl)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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